molecular formula C6H3ClF3NO B1431316 2-Chloro-6-(trifluoromethyl)pyridin-4-ol CAS No. 1227602-42-7

2-Chloro-6-(trifluoromethyl)pyridin-4-ol

Cat. No.: B1431316
CAS No.: 1227602-42-7
M. Wt: 197.54 g/mol
InChI Key: IWHZJFOEGCEWAS-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridin-4-ol is an organic compound with the molecular formula C6H3ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridin-4-ol typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridin-4-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trichloromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-(trifluoromethyl)pyridin-4-ol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These properties include enhanced lipophilicity, increased electron-withdrawing effects, and improved reactivity in various chemical reactions .

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHZJFOEGCEWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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